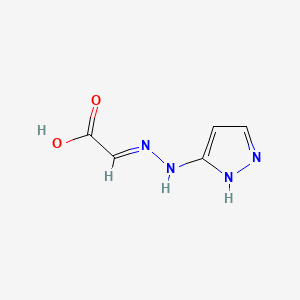
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid is a compound with the molecular formula C5H6N4O2 and a molecular weight of 154129 It features a pyrazole ring, which is a five-membered aromatic ring with two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles under mild conditions . Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production methods for (2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinylidene group.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkylating agents for substitution reactions. The conditions for these reactions vary but often involve mild temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole N-oxides, while reduction can yield hydrazine derivatives .
科学研究应用
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic systems.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
作用机制
The mechanism of action of (2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The hydrazinylidene group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
相似化合物的比较
Similar Compounds
Pyrazole: A basic structure with a five-membered ring containing two nitrogen atoms.
1,2,3-Triazole: Another five-membered ring compound with three nitrogen atoms, known for its stability and reactivity.
Imidazole: A five-membered ring with two non-adjacent nitrogen atoms, widely used in pharmaceuticals.
Uniqueness
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
132501-63-4 |
|---|---|
分子式 |
C5H6N4O2 |
分子量 |
154.129 |
IUPAC 名称 |
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C5H6N4O2/c10-5(11)3-7-9-4-1-2-6-8-4/h1-3H,(H,10,11)(H2,6,8,9)/b7-3+ |
InChI 键 |
PFYCCKVTJBUSMT-XVNBXDOJSA-N |
SMILES |
C1=C(NN=C1)NN=CC(=O)O |
同义词 |
1,1-Ethenediol,2-(1H-pyrazol-3-ylazo)-,(Z)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1alpha,2beta(S*)]- (9CI)](/img/new.no-structure.jpg)
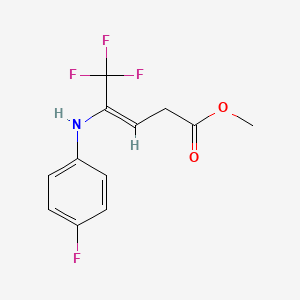
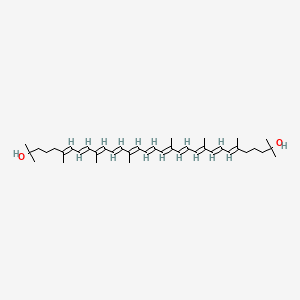
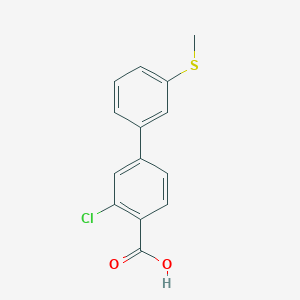
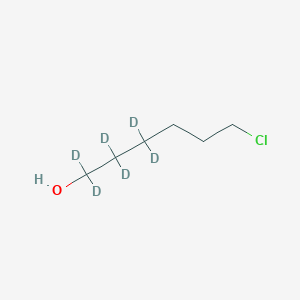
![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)
